3,3-dimethyl-6-(pentylamino)-8-propyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile
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Overview
Description
Preparation Methods
The synthesis of 3,3-DIMETHYL-6-(PENTYLAMINO)-8-PROPYL-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE involves multiple steps. One common synthetic route includes the reaction of appropriate pyridine derivatives with various amines under controlled conditions . The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts such as palladium or copper complexes to facilitate the reaction. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3,3-DIMETHYL-6-(PENTYLAMINO)-8-PROPYL-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as a bioactive molecule with applications in studying cellular processes.
Industry: It is used in the development of new materials with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes or receptors, leading to alterations in cellular signaling pathways. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . This inhibition can result in the suppression of cancer cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Similar compounds include other pyrano[3,4-c]pyridine derivatives and related heterocyclic compounds. Compared to these, 3,3-DIMETHYL-6-(PENTYLAMINO)-8-PROPYL-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE is unique due to its specific substituents, which confer distinct biological activities and chemical properties . Other similar compounds include:
- 3,3-Dimethyl-6-oxopyrano[3,4-c]pyridines
- Pyrazolo[3,4-d]pyrimidine derivatives
- Indole derivatives
These compounds share structural similarities but differ in their specific functional groups and biological activities.
Properties
Molecular Formula |
C19H29N3O |
---|---|
Molecular Weight |
315.5 g/mol |
IUPAC Name |
3,3-dimethyl-6-(pentylamino)-8-propyl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile |
InChI |
InChI=1S/C19H29N3O/c1-5-7-8-10-21-18-15(12-20)14-11-19(3,4)23-13-16(14)17(22-18)9-6-2/h5-11,13H2,1-4H3,(H,21,22) |
InChI Key |
AQNSPOAETHBCGX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC1=C(C2=C(COC(C2)(C)C)C(=N1)CCC)C#N |
Origin of Product |
United States |
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